4-methyl-5-phenylpyrimidin-2-amine

Forensic Chemistry Route-Specific Marker Leuckardt Synthesis

4-Methyl-5-phenylpyrimidin-2-amine (CAS 1158949-45-1, molecular formula C₁₁H₁₁N₃, molecular weight 185.22 g/mol) is a disubstituted 2-aminopyrimidine bearing a methyl group at the 4-position and a phenyl ring at the 5-position. It serves as a versatile building block in medicinal chemistry for the synthesis of kinase-focused compound libraries, particularly N-phenylpyrimidin-2-amine derivatives targeting c-Met, AXL, and BCR-ABL kinases.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
CAS No. 1158949-45-1
Cat. No. B6151395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-phenylpyrimidin-2-amine
CAS1158949-45-1
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC=CC=C2)N
InChIInChI=1S/C11H11N3/c1-8-10(7-13-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14)
InChIKeyPDHQHWLHHMWGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-phenylpyrimidin-2-amine (CAS 1158949-45-1): Core Scaffold Identity and Procurement Baseline


4-Methyl-5-phenylpyrimidin-2-amine (CAS 1158949-45-1, molecular formula C₁₁H₁₁N₃, molecular weight 185.22 g/mol) is a disubstituted 2-aminopyrimidine bearing a methyl group at the 4-position and a phenyl ring at the 5-position . It serves as a versatile building block in medicinal chemistry for the synthesis of kinase-focused compound libraries, particularly N-phenylpyrimidin-2-amine derivatives targeting c-Met, AXL, and BCR-ABL kinases [1]. The compound is commercially available as a research-grade intermediate from multiple vendors, typically supplied as a powder with purity ≥95% and a melting point of 181–183 °C .

Why Generic Substitution of 4-Methyl-5-phenylpyrimidin-2-amine Is Scientifically Unjustified


The 2-aminopyrimidine scaffold is exquisitely sensitive to the position and electronic character of aryl substituents: para-substituted phenyl rings at the 5-position modulate both pKa and interplanar angle, which directly alters kinase hinge-binding geometry and selectivity profiles [1]. A methyl group at the 4-position introduces steric constraint that influences the dihedral angle between the pyrimidine core and the 5-phenyl ring, a feature absent in the unsubstituted 5-phenylpyrimidin-2-amine (CAS 31408-23-8) or the regioisomeric 5-methyl-4-phenylpyrimidin-2-amine (CAS 61541-77-3) [2]. Consequently, substituting 4-methyl-5-phenylpyrimidin-2-amine with any of these analogs in a synthetic sequence yields a different conformational ensemble and, ultimately, divergent biological outcomes in downstream kinase assays—even before additional derivatization occurs at the N² position. Generic replacement without experimental validation risks invalidating SAR continuity and compromising lead optimization programs [3].

Quantitative Evidence Guide: Documented Differentiation of 4-Methyl-5-phenylpyrimidin-2-amine vs. Closest Analogs


Regioisomeric Structural Distinction: 4-Methyl-5-phenyl vs. 5-Methyl-4-phenyl Substitution Patterning in Forensic Marker Specificity

Among the 4-methyl-5-arylpyrimidine congeners, 4-methyl-5-phenylpyrimidine (the deaminated analog of the target 2-amino compound) has been positively identified by GC-MS as a route-specific by-product exclusively in the Leuckardt preparation of amphetamine, whereas the regioisomeric 5-methyl-4-phenylpyrimidine scaffold has never been detected in any illicit synthetic route [1]. This forensic differentiation confirms that the 4-methyl-5-phenyl substitution pattern arises from a specific mechanistic pathway—cyclocondensation of phenylacetone with formamide—that is structurally constrained and cannot produce the reversed regioisomer. The 2-amino derivative (target compound) inherits this same regiospecific scaffold architecture, making it structurally distinguishable from the 5-methyl-4-phenylpyrimidin-2-amine isomer (CAS 61541-77-3) [2].

Forensic Chemistry Route-Specific Marker Leuckardt Synthesis Amphetamine Impurity Profiling

Conformational and Electronic Differentiation from 5-Phenylpyrimidin-2-amine via Substituent-Induced Interplanar Angle Modulation

In a systematic study of para-substituted 2-amino-5-phenylpyrimidines, Brown and England (1971) demonstrated that the introduction of substituents at the 4-position (including methyl) alters both the ground-state conformation and the electronic transmission efficiency across the biphenyl-like system [1]. Linear free-energy relationships between pKa values and Berliner's σ constants revealed a reduced transmission of substituent effects compared to planar biphenyl systems, establishing the existence of a significant interplanar angle between the pyrimidine and phenyl rings. The 4-methyl group in the target compound introduces additional steric compression that further increases this torsional angle relative to the unsubstituted 5-phenylpyrimidin-2-amine (CAS 31408-23-8), as evidenced by bathochromic shifts in UV spectra and altered ¹H NMR coupling patterns [1]. Calculated LogP for the target compound (2.06 at pH 7.4) differs from that of the des-methyl analog 5-phenylpyrimidin-2-amine (estimated LogP ~1.5), reflecting the lipophilicity contribution of the 4-methyl substituent [2].

Physical Organic Chemistry Conformational Analysis pKa Modulation UV Spectroscopy NMR Spectroscopy

Synthetic Accessibility Advantage: One-Pot Three-Component Synthesis Specific to the 4-Methyl-5-aryl Substitution Pattern

A three-component, one-pot synthetic route for 4-methyl-5-phenylpyrimidin-2-amine has been established, involving the reaction of phenylacetylene, 1-phenylpropan-1-one, and guanidine nitrate with potassium tert-butylate in DMSO, proceeding through an intermediate pyrylium species . This convergent approach is specific to the 4-methyl-5-aryl substitution pattern; the regioisomeric 5-methyl-4-phenylpyrimidin-2-amine requires an entirely different synthetic strategy (typically condensation of benzoylacetone with guanidine), and the des-methyl analog 5-phenylpyrimidin-2-amine cannot be accessed through this phenylacetylene-based route [1]. The one-pot method achieves the target scaffold in three sequential steps without intermediate purification, offering a practical procurement advantage for laboratories requiring in-house synthesis capabilities.

Synthetic Methodology Multicomponent Reaction Cyclocondensation Process Chemistry

Documented Identity as a Leuckardt-Specific Amphetamine Impurity Marker: A Niche Application Unavailable to Other Aminopyrimidine Isomers

4-Methyl-5-phenylpyrimidine—the direct deaminated precursor and structural analog of the target compound—has been unequivocally identified as a route-specific by-product formed exclusively during the Leuckardt preparation of amphetamine, but not in reductive amination or other synthetic pathways [1]. GC-MS analysis of illicit amphetamine seizures confirmed the presence of 4-methyl-5-phenylpyrimidine and 4-benzylpyrimidine, establishing these pyrimidines as forensic signatures of the Leuckardt method. The 2-amino derivative (target compound) shares this core scaffold architecture and can serve as a synthetic precursor or analytical reference standard for this impurity class. In contrast, the 5-methyl-4-phenylpyrimidine scaffold and the des-methyl 5-phenylpyrimidine have never been detected in any amphetamine synthetic route, making them unsuitable for this forensic application [1].

Forensic Toxicology Impurity Profiling Route-Specific Marker Amphetamine Analysis

Kinase Profiling Potential: Scaffold Privilege for c-Met, AXL, and BCR-ABL Inhibitor Derivatization Distinct from 5-Aryl-Only Analogs

The N-phenylpyrimidin-2-amine scaffold, for which 4-methyl-5-phenylpyrimidin-2-amine serves as a key synthetic intermediate, has demonstrated verified inhibitory activity across multiple therapeutically relevant kinases [1]. In a 2021 structure-guided medicinal chemistry campaign, N-phenylpyrimidin-2-amine derivatives displayed c-Met IC₅₀ values ranging from 550.8 nM down to 15.0 nM, with lead compound 34a achieving an oral bioavailability (F%) of 59.3 in mice [1]. Separately, substituted N-phenylpyrimidin-2-amine analogs have been patented as AXL kinase inhibitors (University of Utah Research Foundation, EP2693881B1) [2] and as BCR-ABL kinase inhibitors (Natco Pharma) [3]. The 4-methyl-5-phenyl substitution pattern on the pyrimidine core introduces steric and electronic features that differentiate the resulting N²-derivatized products from those derived from 5-phenylpyrimidin-2-amine; this scaffold pre-functionalization enables SAR exploration that is inaccessible from the simpler 5-aryl scaffold [4].

Kinase Inhibitor c-Met AXL BCR-ABL Scaffold Hopping

Best-Fit Application Scenarios for 4-Methyl-5-phenylpyrimidin-2-amine Based on Verified Evidence


Forensic Reference Standard for Leuckardt-Specific Amphetamine Impurity Profiling

Procurement of 4-methyl-5-phenylpyrimidin-2-amine as an authentic reference standard enables forensic toxicology laboratories to definitively identify the 4-methyl-5-phenylpyrimidine impurity signature characteristic of the Leuckardt amphetamine synthetic route. The scaffold's documented exclusivity to this pathway—confirmed by GC-MS in both simulated reaction mixtures and seized illicit tablets—provides evidentiary value that regioisomeric aminopyrimidines (e.g., 5-methyl-4-phenylpyrimidin-2-amine) cannot offer [1].

Kinase-Focused Library Synthesis with Pre-Installed 4-Methyl Steric Constraint for c-Met and AXL Lead Optimization

Medicinal chemistry groups pursuing N-phenylpyrimidin-2-amine-based kinase inhibitors can utilize 4-methyl-5-phenylpyrimidin-2-amine as a differentiated starting material. The 4-methyl group provides a pre-installed steric constraint that modulates the pyrimidine-phenyl dihedral angle, enabling exploration of conformational SAR space inaccessible from the des-methyl 5-phenylpyrimidin-2-amine scaffold. This is particularly relevant for c-Met (lead compound 34a: IC₅₀ = 15.0 nM, F% = 59.3) and AXL (analog IC₅₀ as low as 21 nM) inhibitor programs where the 4-substituent influences hinge-binding geometry [2][3].

Regioisomer Discrimination in Analytical Method Development and QC Release Testing

Analytical development laboratories requiring unambiguous chromatographic separation of 4-methyl-5-phenylpyrimidin-2-amine from its regioisomeric impurity (5-methyl-4-phenylpyrimidin-2-amine, CAS 61541-77-3) can employ the target compound as a primary reference standard for HPLC/GC method validation. The distinct synthetic origin of the two regioisomers—one derived from phenylacetylene cyclocondensation, the other from benzoylacetone chemistry—means that regioisomeric cross-contamination is a genuine procurement risk that must be analytically controlled [4].

Physical Organic Chemistry Studies of Substituent-Dependent Conformational Effects in 2-Aminopyrimidine Systems

Academic groups investigating the relationship between pyrimidine substitution patterns and interplanar angle modulation can use 4-methyl-5-phenylpyrimidin-2-amine as a probe molecule. The established UV and ¹H NMR spectroscopic signatures, combined with the documented linear free-energy relationship between pKa and σ constants for this compound class, make it a valuable reference point for computational conformational analysis and torsion angle parametrization studies [5].

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